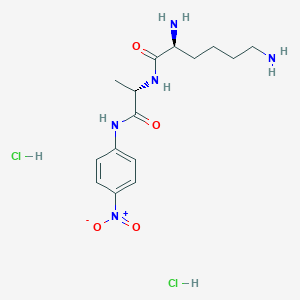![molecular formula C13H10N4OS B1449526 N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide CAS No. 2197064-20-1](/img/structure/B1449526.png)
N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide
説明
Synthesis Analysis
Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A highly efficient and straightforward synthesis of N-fused heterocyclic compounds including N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide has been achieved via a five-component cascade reaction .Molecular Structure Analysis
The molecular structure of “N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide” is unique and contributes to its diverse applications in scientific research. Imidazopyridines have displayed a broad spectrum of pharmacological and biological activities .Chemical Reactions Analysis
Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide” contribute to its potential applications in various fields .科学的研究の応用
Drug Discovery
This compound’s unique structure has made it a promising candidate for drug discovery. Its ability to act as a covalent inhibitor makes it particularly interesting for targeting specific proteins within disease pathways. For instance, derivatives of imidazo[1,2-a]pyridine have been explored for their potential in developing inhibitors for KRAS G12C, a mutation involved in various cancers .
Biological Activity Research
Imidazo[1,2-a]pyridine derivatives are known for their varied biological activity. Research into this compound could uncover new biological interactions and mechanisms, which can be applied in the development of therapeutic agents .
Scaffold Hopping Strategy in Medicinal Chemistry
The scaffold hopping strategy involves using a core backbone, like imidazo[1,2-a]pyridine, to explore its potential for the development of new medicinal compounds. This approach can lead to the discovery of novel drugs with improved efficacy and safety profiles .
Synthesis of N-fused Heterocyclic Compounds
The compound has been utilized in the efficient synthesis of N-fused heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
作用機序
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines is known to involve radical reactions . These reactions could potentially affect various biochemical pathways.
Result of Action
It is known that imidazo[1,2-a]pyridines can play anti-cancer roles by binding and inhibiting certain proteins . This could potentially be one of the effects of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide’s action.
Action Environment
It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by various factors such as the nature of the starting materials and the conditions of the reaction . These factors could potentially influence the action of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide.
将来の方向性
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests that “N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide” and similar compounds may have promising futures in drug discovery and other scientific research fields.
特性
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]imidazo[1,2-a]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-13(16-15-9-11-2-1-7-19-11)10-3-5-17-6-4-14-12(17)8-10/h1-9H,(H,16,18)/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLXQARMABJGLP-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC3=NC=CN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC3=NC=CN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine](/img/structure/B1449445.png)







![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)
![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)


